molecular formula C17H16BrN3OS2 B2811395 (5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897466-53-4

(5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2811395
CAS No.: 897466-53-4
M. Wt: 422.36
InChI Key: BSWPBUMPZNQJFR-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a bromothiophene moiety and a benzo[d]thiazolyl piperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the bromination of thiophene to obtain 5-bromothiophene. Concurrently, 6-methylbenzo[d]thiazole is synthesized through a cyclization reaction involving appropriate precursors. The final step involves the coupling of 5-bromothiophene with 4-(6-methylbenzo[d]thiazol-2-yl)piperazine under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, (5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is studied for its potential as a pharmacophore in drug design. It may exhibit activity against certain biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it may interact with specific enzymes or receptors, offering possibilities for the treatment of various diseases .

Industry

In industry, the compound could be used in the development of new materials with specific electronic or optical properties. Its unique combination of functional groups makes it suitable for applications in material science .

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The bromothiophene moiety may facilitate binding to specific sites, while the benzo[d]thiazolyl piperazine group could modulate the activity of the target. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
  • (5-Fluorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
  • (5-Iodothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of (5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom in the thiophene ring can influence its reactivity and interaction with biological targets, differentiating it from its halogenated analogs .

Properties

IUPAC Name

(5-bromothiophen-2-yl)-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3OS2/c1-11-2-3-12-14(10-11)24-17(19-12)21-8-6-20(7-9-21)16(22)13-4-5-15(18)23-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWPBUMPZNQJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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